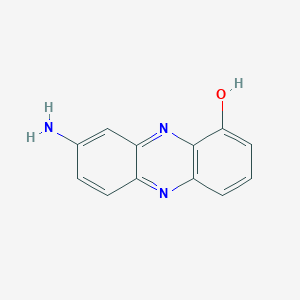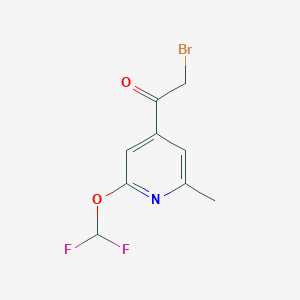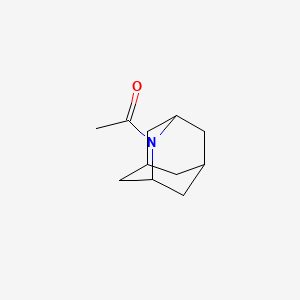
1-(2-Azaadamantan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azaadamantan-2-yl)ethanone is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom incorporated into the adamantane framework, which significantly alters its chemical and physical properties. The presence of the nitrogen atom makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(2-Azaadamantan-2-yl)ethanone typically involves the construction of the 2-azaadamantane skeleton. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Azaadamantan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and other oxidants.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azaadamantan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Azaadamantan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Azaadamantan-2-yl)ethanone can be compared to other azaadamantane derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 1,3-diazaadamantane . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, AZADO is known for its catalytic efficiency in oxidation reactions, while 1,3-diazaadamantane has applications in medicinal chemistry .
Similar Compounds
- 2-Azaadamantane N-oxyl (AZADO)
- 1,3-Diazaadamantane
- 7-Amino-1,3,5-triazaadamantane
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
InChI Key |
JRHOAGCFXRGASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




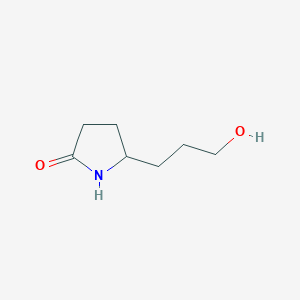
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)
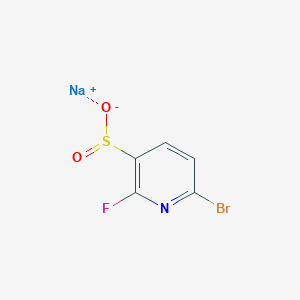
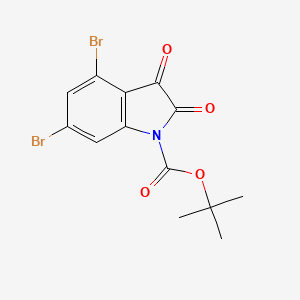

![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
